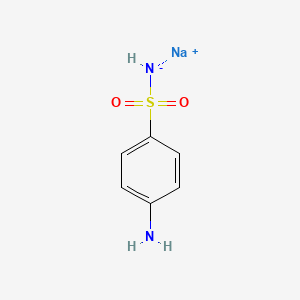

Sulfanilamide sodium

概览

描述

Sulfanilamide is a sulfonamide anti-infective used to treat vulvovaginal candidiasis caused by Candida albicans . It is a molecule containing the sulfonamide functional group attached to an aniline .

Synthesis Analysis

Sulfanilamide can be synthesized through various methods. One approach involves the use of acetanilide treated with excess of chlorosulphonic acid, which gives p-acetamidobenzenesulphonyl chloride . Another method involves the synthesis of new sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .Molecular Structure Analysis

The molecular formula of Sulfanilamide is C6H8N2O2S . It is a small molecule with an average mass of 172.205 Da and a monoisotopic mass of 172.0306482 Da .Chemical Reactions Analysis

Sulfanilamide is involved in various chemical reactions. It is a key component in the synthesis of sulfonamides, where it undergoes reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

Sulfanilamide is a yellowish-white or white crystal or fine powder. It has a density of 1.08 g/cm3 and a melting point of 164.5-166.5 °C . The pH of a 0.5% aqueous solution of Sulfanilamide is 5.8 to 6.1 .科研应用

Pharmacokinetics and Excretion

- Sulfanilamide and its compounds have been studied for their pharmacologic aspects, particularly focusing on the factors governing their excretion when administered in treatment. A study by Stewart, Rourke, and Allen (1938) observed the excretion patterns of sulfanilamide in patients, contributing to a better understanding of its pharmacokinetics (Stewart, Rourke, & Allen, 1938).

Analytical Methods and Validation

- Sulfanilamide has been a subject of interest in developing analytical methods. Ahmed, Anwar, Sheraz, and Ahmad (2017) validated a UV spectrometric method for the simultaneous assay of sulfacetamide sodium and sulfanilamide, showcasing its importance in analytical chemistry (Ahmed, Anwar, Sheraz, & Ahmad, 2017).

Clinical Applications

- The clinical utility of sulfanilamide and its derivatives has been extensively researched. Spink and Hansen (1940) evaluated the use of sulfathiazole, a derivative of sulfanilamide, in treating infections, illustrating the drug's clinical significance (Spink & Hansen, 1940).

Absorption Studies

- The absorption characteristics of sulfanilamide have been studied, as seen in research by Kitazawa et al. (1977), who investigated sulfanilamide absorption from the rectum in rats, providing insights into its transmucosal fluid movements (Kitazawa, Johno, Ito, Moritsuji, & Takenaka, 1977).

Enzymatic and Metabolic Impact

- Sulfanilamide's impact on enzymes and metabolism has been a research focus. Nadell (1953) explored the effects of sulfanilamide on electrolyte and acid-base balance, highlighting its influence on carbonic anhydrase inhibition (Nadell, 1953).

Therapeutic Applications

- The therapeutic applications of sulfanilamide in various medical conditions have been researched, with studies like that of Loe (1938) on its use in treating trachoma (Loe, 1938).

Experimental Observations

- Laufman and Wilson (1942) investigated the intraperitoneal use of crystalline sulfanilamide in treating peritonitis, shedding light on its experimental applications (Laufman & Wilson, 1942).

Effect on Respiratory Center

- The impact of sulfanilamide on respiratory center activity in young animals was studied by Selle (1945), demonstrating its physiological effects (Selle, 1945).

Chromatographic Methods

- El-Ragehy, Hegazy, Tawfik, and Sedik (2021) developed chromatographic methods for determining a mixture of sulfacetamide sodium, sulfanilamide, and dapsone, emphasizing the compound's relevance in analytical methodologies (El-Ragehy, Hegazy, Tawfik, & Sedik, 2021).

Marrow Culture Studies

- The effect of sulfanilamide on human marrow cultures was explored by Osgood and Brownlee (1938), contributing to the understanding of its action at the cellular level (Osgood & Brownlee, 1938).

Safety And Hazards

Sulfanilamide may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause an allergic skin reaction, respiratory tract irritation, and serious eye irritation. Repeated exposure may cause skin dryness or cracking . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

未来方向

While Sulfanilamide has been a significant antibacterial drug, its central position in controlling bacterial diseases has been seriously damaged by the development of widespread resistance . Future research may focus on overcoming sulfonamide resistance and identifying new drug candidates through molecular modifications .

性质

IUPAC Name |

sodium;(4-aminophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRKCGWEOIQFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-74-1 (Parent) | |

| Record name | Sulfanilamide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00143688 | |

| Record name | Sulfanilamide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfanilamide sodium | |

CAS RN |

10103-15-8 | |

| Record name | Sulfanilamide sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-amino-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFANILAMIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZB6W6B524 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

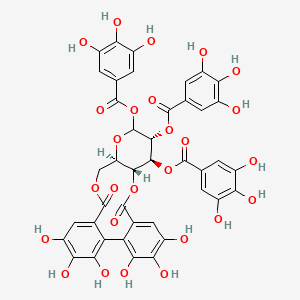

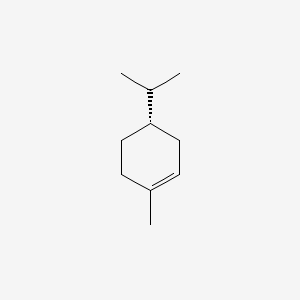

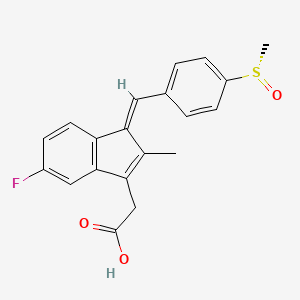

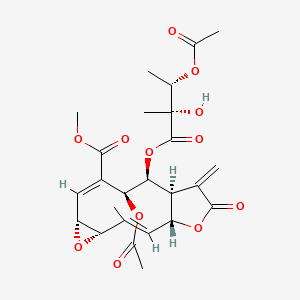

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-19-{[2-(Pyrrolidin-1-Yl)ethyl]amino}-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B1254590.png)

](/img/structure/B1254595.png)